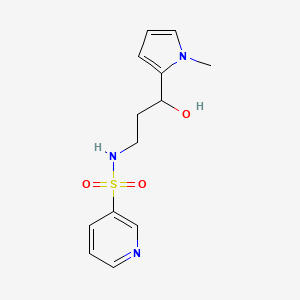

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a hydroxypropyl linker substituted with a 1-methylpyrrole moiety. Its molecular structure combines a pyridine ring (electron-deficient aromatic system) with a sulfonamide group (-SO₂NH₂), which is known for its hydrogen-bonding capacity and role in medicinal chemistry (e.g., enzyme inhibition). This compound’s structural complexity suggests applications in drug discovery, particularly targeting enzymes or receptors sensitive to sulfonamide inhibitors.

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-16-9-3-5-12(16)13(17)6-8-15-20(18,19)11-4-2-7-14-10-11/h2-5,7,9-10,13,15,17H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKANZMITPTLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups enable the development of more complex molecules with potential therapeutic properties.

Biology

The compound is being investigated for its role as a biochemical probe or inhibitor. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine

Research indicates that this compound may have therapeutic potential in treating various diseases:

- Anti-inflammatory Properties : It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, although further investigation is required to confirm these findings.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, particularly in the synthesis of specialty chemicals.

Case Studies and Experimental Data

Recent studies have highlighted the biological activities and potential applications of this compound:

| Study | Findings | Relevance |

|---|---|---|

| RSC Publishing (2015) | Investigated the inhibitory effects on mPGES-1; showed low micromolar activity | Supports anti-inflammatory potential |

| PubChem Data | Documented interactions with various biological targets | Validates its role as a biochemical probe |

| Synthetic Routes Analysis | Explored multi-step organic reactions for synthesis | Highlights versatility in chemical applications |

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares the target compound with structurally analogous pyridine derivatives documented in literature (Table 1). Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Sulfonamide vs. Sulfonamides are often associated with stronger enzyme inhibition (e.g., carbonic anhydrase) due to their ability to coordinate metal ions or stabilize charged intermediates .

Substituent Position on Pyridine :

The target compound’s sulfonamide is attached to the pyridine-3-position, whereas analogs such as N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide feature substituents at pyridine-2 and -3 positions. Positional differences influence electronic effects (e.g., electron-withdrawing chlorine at C2 in reduces pyridine basicity) and steric accessibility for target binding.

Linker and Heterocyclic Moieties :

The hydroxypropyl linker in the target compound provides flexibility and a hydroxyl group for hydrogen bonding, contrasting with the rigid silyl ether linker in or the hydroxymethylpyrrolidine in . The 1-methylpyrrole group in the target may enhance metabolic stability compared to unsubstituted pyrrolidine derivatives, as methylation reduces oxidative metabolism at the pyrrole nitrogen .

Research Findings and Functional Insights

- Solubility and Bioavailability :

The sulfonamide group in the target compound likely improves aqueous solubility (logP ~1.5 estimated) compared to the highly lipophilic tert-butyldimethylsilyloxy analog (logP ~3.8) . However, the hydroxypropyl linker may mitigate excessive hydrophilicity, balancing membrane permeability. - Enzyme Inhibition Potential: Sulfonamide-containing pyridines are documented as inhibitors of kinases and proteases. The target compound’s structure aligns with known sulfonamide-based kinase inhibitors (e.g., COX-2 inhibitors), though direct activity data is absent in available literature .

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 295.36 g/mol. The compound features a pyridine core, a sulfonamide group, and a hydroxylated pyrrole side chain, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 295.36 g/mol |

| CAS Number | 1787880-66-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.

- Hydroxylation : Introduction of the hydroxyl group via oxidizing agents.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to form the sulfonamide linkage.

These synthetic routes allow for the generation of various analogs that may exhibit enhanced biological properties or improved pharmacokinetic profiles .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD biosynthesis, thereby impairing cancer cell growth .

A study highlighted that derivatives of this compound demonstrated HDAC (histone deacetylase) inhibitory activity, with some compounds exhibiting up to 617-fold greater potency compared to reference standards against HDAC1 . Such activity positions it as a potential candidate for cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A quantitative structure–activity relationship (QSAR) analysis indicated promising antimicrobial effects against various pathogens, including Candida albicans and Staphylococcus aureus . The sulfonamide moiety is known for its ability to interfere with bacterial folate synthesis, enhancing its utility as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Directly inhibits enzymes involved in metabolic pathways.

- Receptor Modulation : Alters receptor activities affecting cellular signaling.

- Gene Expression Regulation : Influences the expression of genes involved in various biological processes .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, including HeLa and L363 cells. The mechanism was primarily through NAMPT inhibition, leading to decreased NAD levels and subsequent apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide, and what reaction conditions optimize yield?

- Methodological Answer : A typical synthesis involves coupling pyridine-3-sulfonamide with a pyrrole-containing alcohol intermediate under nucleophilic substitution conditions. For example, in analogous sulfonamide syntheses, copper-catalyzed Ullmann coupling or Mitsunobu reactions are employed to link heterocyclic moieties. Reaction optimization often includes temperature control (e.g., 35°C for 48 hours), solvent selection (e.g., DMSO or dichloromethane), and purification via column chromatography with gradients of ethyl acetate/hexane . Key intermediates like 3-(1-methyl-1H-pyrrol-2-yl)propanol may require stereochemical control, as seen in related compounds with defined stereocenters .

Q. How is the stereochemistry of this compound characterized?

- Methodological Answer : Chiral centers are confirmed using techniques like X-ray crystallography (for solid-state analysis) and NMR spectroscopy. For instance, in structurally similar compounds, -NMR coupling constants and NOESY correlations resolve spatial arrangements of substituents. Computational tools (e.g., ACD/Labs Percepta) predict stereoisomer stability and InChI codes, which align with experimental data .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays involving this compound?

- Methodological Answer : Predicted logP (2.1–3.5) and aqueous solubility (0.1–1 mg/mL) are calculated using platforms like ACD/Labs Percepta. These values guide solvent selection (e.g., DMSO for stock solutions) and dilution protocols to avoid precipitation in biological buffers. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C to 37°C) ensure compound integrity during assays .

Advanced Research Questions

Q. How does this compound interact with nitric oxide synthase (NOS) isoforms, and what structural features drive selectivity?

- Methodological Answer : Analogous imidamide derivatives (e.g., compound 9a ) show inhibitory activity against inducible NOS (iNOS) with IC values of ~4.6 µM. Structure-activity relationship (SAR) studies highlight the importance of the hydroxypropyl-pyrrole group for binding to the heme cofactor. Competitive inhibition assays using -L-arginine and enzyme kinetics (e.g., determination) validate mechanism of action .

Q. What strategies resolve contradictions in biological activity data across different assay models (e.g., cell-free vs. tissue-based)?

- Methodological Answer : Discrepancies may arise from differential cell permeability or off-target effects. For example, in aortic rat tissue models, compound 9a maintained iNOS inhibition without cardiovascular interference, unlike cell-free systems. Cross-validation using LC-MS/MS quantifies intracellular compound levels, while siRNA knockdown of non-target proteins isolates specific pathways .

Q. How can computational modeling predict the binding affinity of this compound to novel targets (e.g., kinases or GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with target proteins. For pyridine-sulfonamide derivatives, pharmacophore mapping identifies critical hydrogen-bond donors (sulfonamide oxygen) and hydrophobic pockets (pyrrole methyl group). Free energy perturbation (FEP) calculations refine binding energy predictions .

Q. What analytical methods quantify this compound in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection (254 nm) achieves nanogram-level sensitivity. For plasma samples, protein precipitation (acetonitrile) or solid-phase extraction (C8 cartridges) minimizes matrix interference. LC-MS/MS with MRM transitions (e.g., m/z 392.2 → 215) enhances specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.